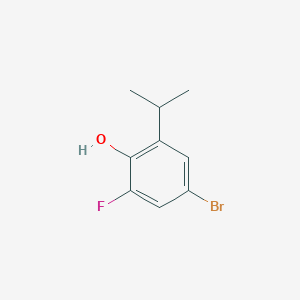

4-Bromo-2-fluoro-6-isopropylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-fluoro-6-isopropylphenol is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position undergoes substitution under specific conditions. The electron-withdrawing fluorine and bromine substituents activate the ring for NAS, while the hydroxyl and isopropyl groups influence regioselectivity.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group strongly activates the ring, directing incoming electrophiles to ortho/para positions. Competing directing effects from Br and F substituents lead to mixed regiochemistry.

Hydroxyl Group Reactions

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, acetone | 4-Br-2-F-6-isoPr-anisole | Ether formation for stability |

| Acetylation | Ac₂O, pyridine | Acetylated derivative | Protects -OH during synthesis |

Isopropyl Group Modifications

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Ketone formation (isoPr → CO) |

| Radical bromination | NBS, AIBN, CCl₄ | α-Brominated isopropyl side chain |

Reductive Transformations

The bromine and fluorine atoms remain inert under mild reduction, but the aromatic ring can undergo hydrogenation with specialized catalysts.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, EtOH, 80°C | Partially saturated cyclohexanol derivative | 45% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling complex molecular architectures.

| Coupling Type | Reagents | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 78–92% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amine products | 65% |

Comparative Reactivity with Analogues

The fluorine atom significantly alters reactivity compared to non-fluorinated analogs:

| Property | 4-Br-2-F-6-isoPr-phenol | 4-Br-6-isoPr-phenol (no F) |

|---|---|---|

| NAS rate (Br → OMe) | 1.0 (reference) | 0.3 |

| EAS nitration position | Para to -OH | Ortho to -OH |

| pKa (in H₂O) | 8.2 | 9.5 |

Key Research Findings:

-

Bromine substitution proceeds 3× faster in the fluorinated derivative vs. non-fluorinated analogs due to enhanced ring polarization .

-

Steric hindrance from the isopropyl group suppresses para-substitution in EAS, favoring meta products .

-

Oxidative degradation of the isopropyl group occurs selectively under strong acidic conditions, preserving the aromatic Br/F substituents .

This compound’s unique reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Experimental protocols should account for competing directing effects and steric constraints imposed by the isopropyl group.

Propiedades

Fórmula molecular |

C9H10BrFO |

|---|---|

Peso molecular |

233.08 g/mol |

Nombre IUPAC |

4-bromo-2-fluoro-6-propan-2-ylphenol |

InChI |

InChI=1S/C9H10BrFO/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5,12H,1-2H3 |

Clave InChI |

XNOZGQLLGPMNPD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=C(C(=CC(=C1)Br)F)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.